molecular formula C18H20N4O3S B3967253 N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide

N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B3967253
M. Wt: 372.4 g/mol
InChI Key: YDJGVYKTEPCJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as MNPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNPT belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities. In

Mechanism of Action

The mechanism of action of MNPT is not fully understood, but studies have suggested that it acts on multiple targets in the body. MNPT has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). MNPT also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MNPT has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MNPT inhibits cell proliferation, induces apoptosis, and reduces the expression of genes involved in cancer cell survival. In inflammatory cells, MNPT reduces the production of pro-inflammatory cytokines and inhibits the activity of COX-2. In the brain, MNPT reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MNPT has several advantages for lab experiments, including its high purity and stability. MNPT is also relatively easy to synthesize, which makes it accessible for researchers. However, MNPT has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into consideration when designing experiments with MNPT.

Future Directions

There are several future directions for research on MNPT. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, studies could investigate the pharmacokinetics and pharmacodynamics of MNPT to better understand its efficacy and safety in vivo. Overall, MNPT has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.

Scientific Research Applications

MNPT has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that MNPT exhibits anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MNPT also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, MNPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-25-17-8-2-14(3-9-17)19-18(26)21-12-10-20(11-13-21)15-4-6-16(7-5-15)22(23)24/h2-9H,10-13H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJGVYKTEPCJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.